molecular formula C20H14N4O4 B8461718 4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol CAS No. 60452-41-7

4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol

Cat. No. B8461718
M. Wt: 374.3 g/mol
InChI Key: MIKSRBZIXZLAPM-UHFFFAOYSA-N
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Patent
US03973021

Procedure details

A 250 ml Erlenmeyer flask equipped with a magnetic stirrer and oil bath for heating was charged with 8.0 g (0.07 mole) of p-animophenol and 25 ml of dimethylformamide. After the p-aminophenol was dissolved by stirring, 9.05 g (0.03 mole) of 2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline (IV) was added. The reaction mixture was then heated at 70° C-90°C for 2 hours after which 60 ml of water was added and the solution after cooling was placed in a refrigerator for crystallization. After three days, the brown yellow solid was collected, washed first with water, then methanol and then dried to obtain 7.20 g of product melting at 250°-60°C with decomposition. Recrystallization from a 1:1 dimethylformamide-methanol mixture gave 6.5 g of orange crystals of the purified product which melted at 270°-2°C with decomposition.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline
Quantity
9.05 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]([OH:13])[CH:7]=1.[N+:14]([C:17]1[O:21][C:20]([CH:22]=[CH:23][C:24]2[N:33]=[C:32](Cl)[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]=2)=[CH:19][CH:18]=1)([O-:16])=[O:15]>O>[N+:14]([C:17]1[O:21][C:20]([CH:22]=[CH:23][C:24]2[N:33]=[C:32]([NH:12][C:11]3[CH:10]=[CH:9][C:8]([OH:13])=[CH:7][CH:6]=3)[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]=2)=[CH:19][CH:18]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Three
Name
2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline
Quantity
9.05 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=CC1=NC2=CC=CC=C2C(=N1)Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml Erlenmeyer flask equipped with a magnetic stirrer and oil bath
TEMPERATURE
Type
TEMPERATURE
Details
for heating
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution after cooling
CUSTOM
Type
CUSTOM
Details
was placed in a refrigerator for crystallization
CUSTOM
Type
CUSTOM
Details
the brown yellow solid was collected
WASH
Type
WASH
Details
washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol and then dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=CC1=NC2=CC=CC=C2C(=N1)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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